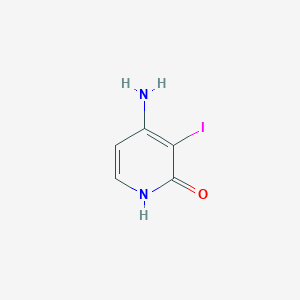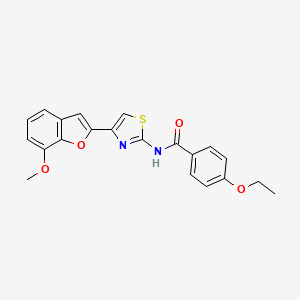![molecular formula C19H21NO4S B2638868 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acrylamide CAS No. 2035008-32-1](/img/structure/B2638868.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acrylamide is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and drug development.
Wirkmechanismus
The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acrylamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and cancer cell growth. It may also modulate the expression of genes involved in neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acrylamide exhibits anti-inflammatory and analgesic effects in animal models. It has also been found to induce apoptosis in cancer cells and to have neuroprotective effects in models of neurodegenerative diseases. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acrylamide is its potential as a drug candidate for the treatment of inflammatory diseases, cancer, and neurodegenerative diseases. However, its limitations include its low solubility in water and its relatively low potency compared to other compounds with similar activities.
Zukünftige Richtungen
For research on (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acrylamide include investigating its potential as a drug candidate for the treatment of other diseases, such as cardiovascular diseases and diabetes. Additionally, further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties, such as solubility and potency. Finally, studies on the toxicity and safety of this compound are needed to evaluate its potential for clinical use.
Synthesemethoden
The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acrylamide has been reported in the literature. The method involves the reaction of 3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-ol and 5-hydroxy-3-(thiophen-2-yl)pentan-1-amine in the presence of a catalyst. The product is obtained as a white solid and can be purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acrylamide has been investigated for its potential applications in medicine and drug development. It has been found to exhibit anti-inflammatory and analgesic effects in animal models. Additionally, it has been shown to have potential as an anticancer agent, as it induces apoptosis in cancer cells. (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acrylamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(5-hydroxy-3-thiophen-2-ylpentyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S/c21-10-8-15(18-2-1-11-25-18)7-9-20-19(22)6-4-14-3-5-16-17(12-14)24-13-23-16/h1-6,11-12,15,21H,7-10,13H2,(H,20,22)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNKHACFUYYHSD-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCC(CCO)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCCC(CCO)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chlorophenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2638790.png)

![[3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2638792.png)
![2-Methoxy-4-(1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2638793.png)
![4-(Tert-butyl)-2-[(4-methoxyphenoxy)methyl]-1,3-thiazole](/img/structure/B2638795.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2638799.png)


![1-Cyclopentyl-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea](/img/structure/B2638804.png)

![2-(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)-1-ethanol](/img/structure/B2638806.png)
